2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as enzymes involved in peptidoglycan synthesis . Peptidoglycan is a key component of bacterial cell walls, and by targeting this ligase enzyme, the integrity of the bacterial cell can be disrupted, ultimately leading to bacterial cell death .
Mode of Action
Thiazole compounds generally act through a nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently dehydrates to the corresponding thiazole .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in antimicrobial, antifungal, and antibacterial activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide.
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physical properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-Amino-5-phenyl-1,3-thiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiazole derivative with similar biological activities.
2-Amino-4-aryl thiazole: Known for its potential as a 5-lipoxygenase inhibitor.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Exhibits similar antimicrobial and anticancer properties.
Uniqueness: 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of amino and hydrazide functional groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(9(15)14-12)8(16-10)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGAMHEQLEKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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